8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid
Overview
Description
8-Oxo-7-azaspiro[35]nonane-5-carboxylic acid is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
The synthesis of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Chemical Reactions Analysis
8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Hydrolysis: This reaction can break down the compound into simpler components under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid can be compared with other similar compounds, such as:
- 8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
- 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid
- 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-chloro-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications .
Properties
IUPAC Name |
6-oxo-7-azaspiro[3.5]nonane-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-4-9(2-1-3-9)6(5-10-7)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCKXDGLPPPUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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